ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a thiazole ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the synthesis of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Acetylation: The thieno[2,3-d]pyrimidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The acetylated intermediate is reacted with a thioamide or a thioester to form the thiazole ring.
Esterification: Finally, the compound is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions may require catalysts such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: This compound shares the thieno[2,3-d]pyrimidine core but differs in the functional groups attached.
2-(4-Oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Similar core structure with variations in the alkyl substituents.
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Contains a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H12N4O4S2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-2-22-13(21)9-6-24-14(16-9)17-10(19)5-18-7-15-11-8(12(18)20)3-4-23-11/h3-4,6-7H,2,5H2,1H3,(H,16,17,19) |
InChI Key |
UBLLIZCFXPVECW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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